molecular formula C22H15N3OS2 B11087873 N-{Naphtho[1,2-D][1,3]thiazol-2-YL}-2-(quinolin-8-ylsulfanyl)acetamide

N-{Naphtho[1,2-D][1,3]thiazol-2-YL}-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No.: B11087873
M. Wt: 401.5 g/mol
InChI Key: ZXYUABBCZMABDK-UHFFFAOYSA-N
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Description

N-{Naphtho[1,2-D][1,3]thiazol-2-YL}-2-(quinolin-8-ylsulfanyl)acetamide is a complex organic compound that features a naphthothiazole and quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{Naphtho[1,2-D][1,3]thiazol-2-YL}-2-(quinolin-8-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common route starts with the formation of the naphthothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with 2-bromo-1-naphthaldehyde under basic conditions. The quinoline moiety is then introduced via a nucleophilic substitution reaction with 8-chloroquinoline. Finally, the acetamide linkage is formed through an amidation reaction using acetic anhydride and a suitable base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{Naphtho[1,2-D][1,3]thiazol-2-YL}-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and quinoline rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, particularly targeting the acetamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield primary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-{Naphtho[1,2-D][1,3]thiazol-2-YL}-2-(quinolin-8-ylsulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of naphthothiazole and quinoline exhibit antimicrobial, antiviral, and anticancer properties .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its ability to inhibit specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-{Naphtho[1,2-D][1,3]thiazol-2-YL}-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The naphthothiazole and quinoline moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Naphtho[1,2-D][1,3]thiazole derivatives: These compounds share the naphthothiazole core and exhibit similar chemical properties.

    Quinoline derivatives: Compounds with the quinoline moiety are known for their diverse biological activities.

Uniqueness

N-{Naphtho[1,2-D][1,3]thiazol-2-YL}-2-(quinolin-8-ylsulfanyl)acetamide is unique due to the combination of both naphthothiazole and quinoline structures in a single molecule. This dual functionality allows for a broader range of chemical reactivity and biological activity compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C22H15N3OS2

Molecular Weight

401.5 g/mol

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-2-quinolin-8-ylsulfanylacetamide

InChI

InChI=1S/C22H15N3OS2/c26-19(13-27-17-9-3-6-15-7-4-12-23-20(15)17)24-22-25-21-16-8-2-1-5-14(16)10-11-18(21)28-22/h1-12H,13H2,(H,24,25,26)

InChI Key

ZXYUABBCZMABDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)CSC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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